N-Vinylcaprolactam

Overview

Description

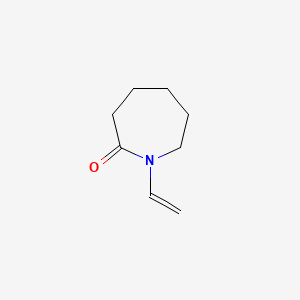

N-Vinylcaprolactam (NVCL) is a cyclic vinyl amide monomer with a seven-membered lactam ring (C₁₀H₁₇NO₂) and an amphiphilic structure, combining hydrophilic (amide) and hydrophobic (alkyl vinyl group) moieties . Its polymer, poly(this compound) (PNVCL), exhibits a lower critical solution temperature (LCST) of 30–32°C in aqueous solutions, making it thermoresponsive . PNVCL is widely used in biomedical applications, including drug delivery, hydrogels, and kinetic hydrate inhibitors, due to its biocompatibility, tunable LCST, and reversible phase transitions .

Preparation Methods

Acetylene Route: Classical Synthesis and Modern Adaptations

The acetylene route remains the most widely documented method for NVCL synthesis, involving the nucleophilic addition of acetylene to caprolactam under pressurized conditions.

Reaction Mechanism and Catalytic Systems

In this method, caprolactam and acetylene undergo a nucleophilic addition reaction in the presence of alkaline catalysts such as potassium hydroxide (KOH), alkali metals, or potassium tert-butoxide . The reaction typically occurs at temperatures between 120°C and 180°C under pressures of 1–3 MPa. The catalyst facilitates the deprotonation of caprolactam, enabling the attack of the acetylene anion on the lactam carbonyl group .

A critical challenge in this process is the formation of a highly viscous intermediate, which often leads to reactor fouling and necessitates precise temperature control. For instance, when the reaction mixture exceeds 60% conversion, the material’s viscosity increases dramatically, risking agitator failure . To mitigate this, modern protocols recommend incremental acetylene feeding and the use of inert solvents like toluene to maintain fluidity .

Purification and Yield Optimization

Post-reaction purification involves multi-stage distillation under reduced pressure. Initial distillation removes unreacted caprolactam, which must constitute less than 1.5% of the final product to meet industrial standards . Subsequent fractional distillation yields NVCL with a purity exceeding 98.5%, as verified by gas chromatography (GC) . However, the overall yield is limited to 56–61% due to side reactions forming oligomers and cyclic byproducts .

Table 1: Key Parameters for Acetylene Route Synthesis

| Parameter | Range/Value | Source |

|---|---|---|

| Temperature | 120–180°C | |

| Pressure | 1–3 MPa | |

| Acetylene:Caprolactam Ratio | 0.5:1–0.6:1 (molar) | |

| Catalyst | KOH, KOtBu | |

| Final Purity | ≥98.5% |

Non-Acetylene Methods: Alternative Pathways

To circumvent the challenges of acetylene handling, non-acetylene methods have been developed, including alcoholamine dehydration and ether exchange/transesterification.

Alcoholamine Dehydration Method

This approach involves the reaction of γ-butyrolactone with ethanolamine at 260°C and 30 MPa to form β-hydroxyethylpyrrolidone, followed by catalytic dehydration to yield NVCL . The dehydration step employs acidic catalysts such as sulfonic acid resins or zeolites, achieving yields of 75–85%. Notably, this method produces NVCL with minimal impurities, as the intermediate β-hydroxyethylpyrrolidone can be purified via crystallization before dehydration .

Advantages :

-

Higher yield compared to the acetylene route.

-

Avoids hazardous acetylene gas.

Challenges :

-

Requires high-pressure reactors, increasing capital costs.

Ether Exchange and Transesterification

In this method, caprolactam is reacted with vinyl acetate or butyl vinyl ether in the presence of transition metal catalysts (e.g., palladium acetate). The reaction proceeds via nucleophilic substitution, with the vinyl group transferring to the lactam nitrogen . While this method operates under milder conditions (80–120°C, atmospheric pressure), it generates byproducts such as acetic acid or butanol, complicating downstream purification .

Table 2: Comparison of Non-Acetylene Methods

| Method | Yield | Temperature | Pressure | Byproducts |

|---|---|---|---|---|

| Alcoholamine Dehydration | 75–85% | 260°C | 30 MPa | Water |

| Ether Exchange | 60–70% | 80–120°C | 0.1 MPa | Acetic acid, Butanol |

Catalytic Innovations and Process Intensification

Recent advancements focus on catalyst design and process optimization to enhance efficiency.

Heterogeneous Catalysis

Solid acid catalysts, such as sulfated zirconia, have shown promise in the acetylene route, reducing side reactions and improving selectivity to 89% . These catalysts are recyclable, addressing one of the key limitations of homogeneous alkaline catalysts .

Solvent-Free Systems

Emerging protocols eliminate solvents by using molten caprolactam as both reactant and medium. This approach reduces waste and simplifies purification but requires precise control over reaction exothermicity .

Environmental and Industrial Considerations

Waste Management

The acetylene route generates inorganic salts (e.g., KCl) as byproducts, necessitating neutralization and wastewater treatment . In contrast, non-acetylene methods produce organic byproducts, which can be recovered and sold, partially offsetting costs .

Scalability and Cost

Industrial-scale production favors the acetylene route due to established infrastructure, despite its lower yield. Non-acetylene methods, while technically superior, face barriers related to high-pressure equipment and catalyst costs .

Chemical Reactions Analysis

Radical Polymerization Reactions

NVCL undergoes radical polymerization to form thermoresponsive poly(N-vinylcaprolactam) (PNVCL). Key advancements include:

Reaction Conditions and Outcomes

Key Findings :

-

VA-044 initiator reduces reaction time to 5–8 hours vs. traditional 96-hour processes .

-

Ethanol/water systems eliminate toxic solvents (e.g., benzene) while achieving Mw >10,000 .

-

Post-polymerization purification involves solvent removal under reduced pressure and precipitation with n-hexane/ether .

Copolymerization Reactions

NVCL forms copolymers to modify phase transition temperatures and functionality:

Notable Copolymer Systems

Mechanistic Insights :

-

RAFT/ROP Synthesis : Combines reversible addition-fragmentation chain transfer (RAFT) and ring-opening polymerization for controlled block copolymer architectures .

-

Phase Behavior : Incorporating 10% vinyl acetate decreases LCST by 5°C, while 15% N-vinylpyrrolidone increases it by 8°C .

Crosslinking and Functionalization

NVCL-based networks gain stability through crosslinking:

Crosslinking Strategies

Critical Observations :

-

Crosslinking density directly influences swelling ratios (200–400% at 25°C) .

-

PNVCL-BIS nanogels exhibit no cytotoxicity below 10 µg/mL in cervicovaginal cells .

Functional Group Transformations

The NVCL monomer undergoes selective reactions at its vinyl and lactam groups:

Reaction Types and Examples

-

Nucleophilic Substitution : α-Carbon acylation yields mono- and di-acylated derivatives .

-

Hydration : Water addition lowers glass transition temperature (Tg) from 147°C (dry) to -17°C .

-

Oxidation : Amine oxide formation via H₂O₂ treatment enhances hydrophilicity .

Thermal Analysis :

Scientific Research Applications

Thermoresponsive Hydrogels

N-Vinylcaprolactam is primarily utilized in the synthesis of thermoresponsive hydrogels, which exhibit a lower critical solution temperature (LCST). These hydrogels are capable of undergoing phase transitions in response to temperature changes, making them suitable for various biomedical applications, including drug delivery and tissue engineering.

- Case Study: Injectable Hydrogels

A study demonstrated that thermosensitive poly(this compound) (PNVCL) hydrogels could be used as injectable biomaterials for cartilage tissue engineering. The hydrogels showed rapid gelation times (<60 seconds) and high cell viability (∼90%) for encapsulated chondrocytes and mesenchymal stem cells. The constructs supported cartilage-specific extracellular matrix production both in vitro and in vivo, indicating their potential for cartilage repair applications .

| Property | Value |

|---|---|

| Gelation Time | <60 seconds |

| Cell Viability | ∼90% |

| Matrix Production Duration | Up to 8 weeks |

Antiviral Properties

Recent investigations have highlighted the antiviral properties of poly(this compound) nanogels against HIV-1. A specific formulation demonstrated over 70% inhibition of viral replication at non-toxic concentrations, marking a significant advancement in the development of microbicides for HIV prevention .

Drug Delivery Systems

This compound is extensively studied for its role in drug delivery systems due to its biocompatibility and ability to form hydrogels that respond to physiological conditions.

Controlled Release Mechanisms

The grafting of this compound onto various substrates has been shown to enhance drug loading and release profiles. For instance, lignocellulosic membranes grafted with this compound exhibited improved vancomycin loading and sustained release capabilities, demonstrating a Fickian transport mechanism .

| Drug Loaded | Vancomycin |

|---|---|

| Release Mechanism | Fickian Transport |

| Sustained Release | Yes |

Injectable Drug Delivery Systems

Poly(this compound) has been utilized in the development of injectable drug delivery systems that can form gels upon injection at body temperature. These systems allow for localized and controlled release of therapeutic agents, which is crucial for chronic disease management .

Environmental Applications

Beyond biomedical uses, this compound has potential applications in environmental science, particularly in the development of materials that can capture pollutants or facilitate remediation processes.

Smart Membranes

Research has explored the use of this compound grafted onto natural membranes for enhanced pollutant adsorption and release capabilities. These smart membranes can respond to environmental stimuli, making them suitable for dynamic filtration systems .

Mechanism of Action

The mechanism of action of N-Vinylcaprolactam primarily involves its ability to undergo polymerization and copolymerization reactions. The compound’s vinyl group allows it to form long polymer chains, while its caprolactam ring provides thermoresponsive properties. These properties enable the polymers to change their physical state in response to temperature variations, making them suitable for applications such as drug delivery and tissue engineering .

Comparison with Similar Compounds

Comparison with Similar Thermoresponsive Polymers

Structural and Functional Properties

Drug Delivery Performance

PNVCL-based micelles and hydrogels exhibit superior controlled release compared to PNIPAM and PNVP:

- 5-Fluorouracil Release : Increasing NVCL content (15–25 wt%) in alginate gels reduced drug release rates due to enhanced hydrophobicity .

- Doxorubicin Delivery: PNVCL-coated UiO-66-NH₂ nanoparticles showed pH- and temperature-triggered release, achieving >80% efficiency at 37°C .

- Cisplatin Release: NVCL-grafted gold nanoparticles demonstrated sustained release over 72 hours .

Advantages and Limitations of NVCL

Advantages

- Tunable LCST : Adjustable via copolymerization (e.g., with DEAEMA for pH sensitivity) .

- Biocompatibility : Ideal for implants and injectable therapies .

- Multifunctionality: Combines with nanomaterials (e.g., Fe₃O₄, cellulose nanocrystals) for hybrid systems .

Limitations

Biological Activity

N-Vinylcaprolactam (NVCL) is a monomer that has gained significant attention in biomedical research due to its unique properties, particularly when polymerized into poly(this compound) (PNVCL). This compound exhibits a range of biological activities, including antimicrobial effects, cytocompatibility, and potential applications in drug delivery and tissue engineering. This article reviews the biological activity of NVCL, focusing on recent studies and findings.

1. Overview of this compound

This compound is a vinyl compound that polymerizes to form PNVCL, a thermoresponsive polymer. PNVCL exhibits a lower critical solution temperature (LCST) close to physiological temperatures, making it suitable for various biomedical applications. Its ability to respond to temperature changes allows it to undergo phase transitions, which is advantageous for drug delivery systems and tissue engineering scaffolds.

2. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of PNVCL-based hydrogels. For instance, one study evaluated the effectiveness of PNVCL hydrogels loaded with flavonoids as intracanal medications in endodontics. The results indicated that these hydrogels exhibited significant antimicrobial activity against various bacterial strains, including Enterococcus faecalis and Streptococcus mutans. The PNVCL + ampelopsin (AMP) formulation was particularly effective, showing superior biofilm disruption compared to controls .

Table 1: Antimicrobial Efficacy of PNVCL Hydrogels

| Bacterial Strain | PNVCL + AMP | Calcium Hydroxide | Chlorhexidine |

|---|---|---|---|

| Enterococcus faecalis | Effective | Moderate | High |

| Actinomyces israelii | Effective | Low | High |

| Lactobacillus casei | Moderate | Low | High |

| Streptococcus mutans | Highly Effective | Moderate | High |

| Fusobacterium nucleatum | Highly Effective | Low | High |

3. Cytotoxicity and Biocompatibility

Cytotoxicity studies have shown that PNVCL exhibits low toxicity levels, making it a suitable candidate for biomedical applications. In one study, fibroblast cells exposed to PNVCL hydrogel extracts demonstrated high viability, indicating good cytocompatibility. The cytotoxic effects were noted only at higher concentrations of AMP, which were above 0.125 mg/mL .

Another investigation into thermosensitive PNVCL injectable hydrogels found that they maintained cell viability above 90% when encapsulating chondrocytes and mesenchymal stem cells. These hydrogels facilitated cartilage-specific extracellular matrix production both in vitro and in vivo .

4. Drug Delivery Applications

PNVCL's thermoresponsive nature makes it an excellent candidate for drug delivery systems. Studies have shown that PNVCL-based hydrogels can effectively control the release of drugs depending on temperature changes. For example, drug release studies indicated that less than 20% of acetaminophen was released at pH 2.2 (acidic conditions), while up to 74% was released at pH 6.8 (neutral conditions) .

Table 2: Drug Release Characteristics from PNVCL Hydrogels

| Drug | pH 2.2 Release (%) | pH 6.8 Release (%) |

|---|---|---|

| Acetaminophen | <20 | 74 |

| BSA | Not specified | Higher at T > VPT |

| Lidocaine | Not specified | Higher at T > VPT |

5. Case Studies and Research Findings

Several case studies highlight the versatility of PNVCL in various biomedical applications:

- Antiviral Activity : A study reported the antiviral effects of PNVCL nanogels against HIV-1 infection, demonstrating significant inhibition of viral replication in target cells .

- Tissue Engineering : Thermosensitive PNVCL hydrogels were used for cartilage tissue engineering, showing promising results in supporting cell viability and matrix production in vivo .

- Smart Hydrogels : Research focused on developing smart hydrogels using PNVCL reinforced with nanoparticles for enhanced antibacterial properties and controlled drug release profiles .

Q & A

Q. Basic: What are the most reliable synthesis methods for poly(N-vinylcaprolactam) (PNVCL), and how do reaction conditions influence polymer properties?

Methodological Answer:

Poly(NVCL) is commonly synthesized via free-radical polymerization (FRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. FRP typically uses initiators like azobisisobutyronitrile (AIBN) at 60–70°C in solvents such as toluene or water . RAFT polymerization offers better control over molecular weight (Mn) and dispersity (Đ), employing chain-transfer agents like 2-cyano-2-propyl benzodithioate . Reaction temperature, solvent choice, and monomer-to-initiator ratios critically affect Mn, Đ, and thermoresponsive behavior. For example, higher initiator concentrations reduce Mn but may increase Đ due to chain-transfer side reactions .

Properties

IUPAC Name |

1-ethenylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-9-7-5-3-4-6-8(9)10/h2H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYVGKFDLWWQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1CCCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-83-7 | |

| Record name | Poly(N-vinylcaprolactam) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1041423 | |

| Record name | N-Vinylcaprolactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; [Sigma-Aldrich MSDS] | |

| Record name | N-Vinylcaprolactam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21369 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2235-00-9, 25189-83-7 | |

| Record name | Vinylcaprolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Vinylcaprolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-N-vinylcaprolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025189837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Vinylcaprolactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-vinylhexahydro-2H-azepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-VINYLCAPROLACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFC10CY9UP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.